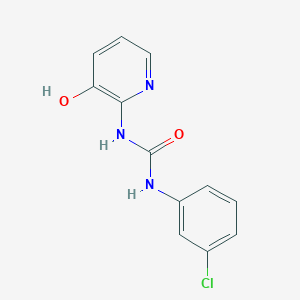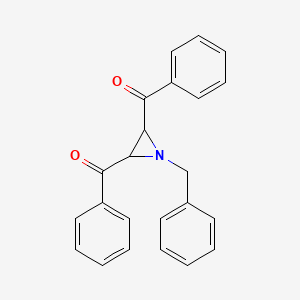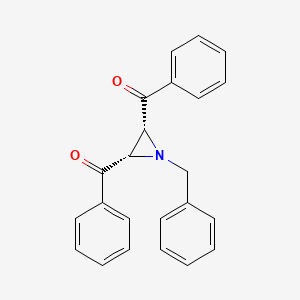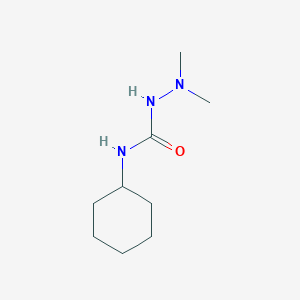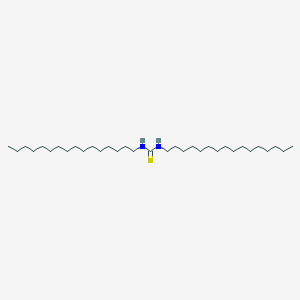
1,3-Dihexadecylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihexadecylthiourea: is an organosulfur compound with the molecular formula C33H68N2S and a molecular weight of 524.987 g/mol It is a thiourea derivative, characterized by the presence of two hexadecyl groups attached to the nitrogen atoms of the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dihexadecylthiourea can be synthesized through the reaction of hexadecylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction typically occurs under mild conditions, with the temperature maintained at around 25°C to 30°C. The reaction can be represented as follows:
2C16H33NH2+CS2+H2O2→C33H68N2S+2H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dihexadecylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkyl or aryl thiourea derivatives.
Applications De Recherche Scientifique
1,3-Dihexadecylthiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1,3-Dihexadecylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrophobic hexadecyl groups allow it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Comparaison Avec Des Composés Similaires
- 1,3-Dihexylthiourea
- 1,3-Ditetradecylthiourea
- 1,3-Dioctylthiourea
Comparison: 1,3-Dihexadecylthiourea is unique due to its longer alkyl chains, which enhance its hydrophobicity and ability to interact with lipid membranes. This property distinguishes it from other thiourea derivatives with shorter alkyl chains, making it more effective in applications requiring strong hydrophobic interactions .
Propriétés
Numéro CAS |
6278-80-4 |
|---|---|
Formule moléculaire |
C33H68N2S |
Poids moléculaire |
525.0 g/mol |
Nom IUPAC |
1,3-dihexadecylthiourea |
InChI |
InChI=1S/C33H68N2S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-33(36)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H2,34,35,36) |
Clé InChI |
AMZQAMADELMUOH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=S)NCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-(2-naphthyl)benzo[h]quinoline](/img/structure/B11950510.png)

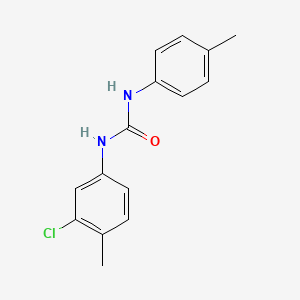
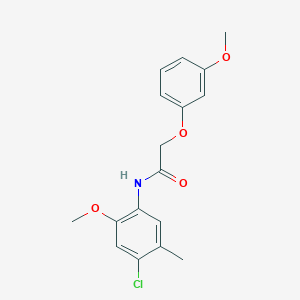
![Benzyl N-[(benzyloxy)carbonyl]glycylprolinate](/img/structure/B11950553.png)
![N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride](/img/structure/B11950561.png)
